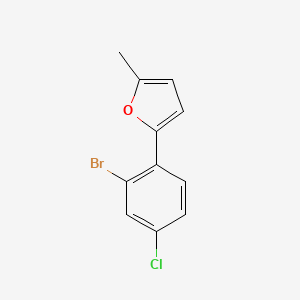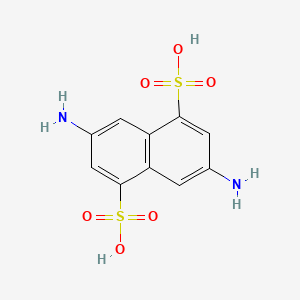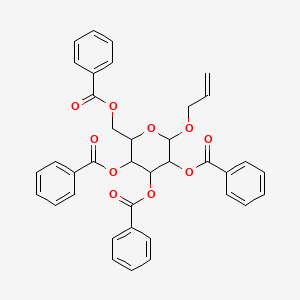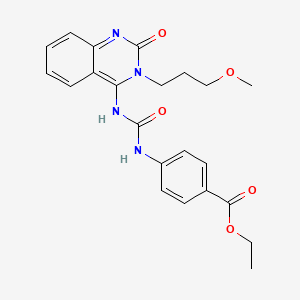![molecular formula C12H17NO2S B14127412 S-[(3,4-Dimethylphenyl)methyl]-L-cysteine CAS No. 41594-21-2](/img/structure/B14127412.png)
S-[(3,4-Dimethylphenyl)methyl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[(3,4-Dimethylphenyl)methyl]-L-cysteine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cysteine moiety linked to a 3,4-dimethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[(3,4-Dimethylphenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-[(3,4-Dimethylphenyl)methyl]-L-cysteine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: S-[(3,4-Dimethylphenyl)methyl]-L-cysteine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or pharmaceuticals.
Biology: In biological research, this compound can be used to study the role of cysteine derivatives in cellular processes. It may also serve as a probe to investigate protein interactions and enzyme activities.
Medicine: The compound has potential applications in drug development, particularly in designing molecules that can modulate biological pathways involving cysteine residues. It may also be explored for its antioxidant properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-[(3,4-Dimethylphenyl)methyl]-L-cysteine involves its interaction with biological molecules through its cysteine moiety. The sulfur atom in cysteine can form disulfide bonds with other cysteine residues, affecting protein structure and function. Additionally, the aromatic ring may participate in hydrophobic interactions and π-π stacking with other aromatic residues in proteins.
Comparison with Similar Compounds
- S-[(2,4-Dimethylphenyl)methyl]-L-cysteine
- S-[(3,5-Dimethylphenyl)methyl]-L-cysteine
- S-[(3,4-Dimethoxyphenyl)methyl]-L-cysteine
Comparison: S-[(3,4-Dimethylphenyl)methyl]-L-cysteine is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and interaction with biological targets. Compared to its analogs with different substituents or substitution patterns, it may exhibit distinct physical properties, such as solubility and stability, as well as unique biological activities.
Properties
CAS No. |
41594-21-2 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(3,4-dimethylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H17NO2S/c1-8-3-4-10(5-9(8)2)6-16-7-11(13)12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
DXEHXUVVPFCHGR-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)CSC[C@@H](C(=O)O)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)CSCC(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)
![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)


![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)
![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127391.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)


![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
